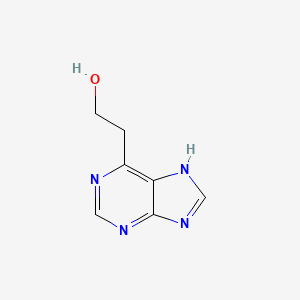

2-(9H-Purin-6-YL)-ethanol

Descripción

Significance of Purine (B94841) Derivatives in Chemical Biology and Medicinal Chemistry

Purine, a heterocyclic aromatic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is one of the most ubiquitous nitrogen-containing heterocycles in nature. researchgate.netrsc.org Its derivatives are fundamental to life, forming the basis of the nucleobases adenine (B156593) and guanine (B1146940), which are essential building blocks of DNA and RNA. Beyond this central role in genetics, purine derivatives are critical components of vital coenzymes and energy-carrying molecules like adenosine (B11128) triphosphate (ATP). researchgate.net

The inherent biological importance of the purine scaffold has made its synthetic analogues a cornerstone of medicinal chemistry and chemical biology. nih.gov Because of their structural similarity to endogenous purines, these synthetic derivatives can interact with a wide array of biological targets, such as enzymes and receptors, thereby modulating physiological and pathological processes. ontosight.aiontosight.ai This mimicry has been successfully exploited to develop a multitude of therapeutic agents. researchgate.net

The pharmacological activities of purine derivatives are remarkably diverse. Extensive research has demonstrated their potential as:

Anticancer agents: By interfering with DNA synthesis or inhibiting key enzymes like cyclin-dependent kinases (CDKs) that regulate the cell cycle. mdpi.com

Antiviral compounds: Including treatments for herpes, HIV, and influenza. researchgate.net

Antimicrobial and antifungal agents. researchgate.netresearchgate.netscielo.org.mx

Anti-inflammatory and autoimmune agents. researchgate.net

Anticonvulsants and antileishmanial agents. researchgate.net

The swift progress in purine-based medicinal chemistry continues to highlight the therapeutic potential of these compounds in addressing challenging medical conditions. nih.gov The ability to modify the purine core at various positions allows for the fine-tuning of its biological activity, making it a "privileged scaffold" in drug discovery. mdpi.comnih.gov

Overview of the 6-Substituted Purine Scaffold in Academic Investigations

Among the various modifications to the purine ring, substitutions at the 6-position have been a particularly fruitful area of academic and pharmaceutical research. The 6-position of the purine ring is a key site for interaction with biological targets, and altering the substituent at this position can dramatically influence a compound's pharmacological profile. metu.edu.tr

Initial investigations often utilize 6-chloropurine (B14466) as a versatile starting material. acs.org The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions and allowing for the introduction of a wide variety of functional groups, including those linked by oxygen, sulfur, nitrogen, or carbon atoms. scielo.org.mxacs.org

Academic investigations into 6-substituted purines have yielded compounds with a broad spectrum of biological activities, including antifungal, antitumor, and antiviral properties. researchgate.netscielo.org.mx For example, studies have shown that attaching different phenyl groups to the 6-position can result in potent cytotoxic activity against various human cancer cell lines. metu.edu.tr Similarly, the synthesis of 6-substituted purine nucleoside analogues has been explored for their ability to interact with DNA and RNA, potentially interfering with viral replication or cancer cell proliferation. nih.gov The overarching goal of these investigations is to establish clear structure-activity relationships (SAR), which detail how specific structural modifications translate into changes in biological effect. nih.govmetu.edu.tr This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Rationale for Academic Research on 2-(9H-Purin-6-YL)-ethanol and Related Purine Ethanol (B145695) Compounds

The academic interest in this compound stems from the systematic exploration of the 6-substituted purine scaffold. The introduction of a hydroxyalkyl group, such as the 2-hydroxyethyl group found in this compound, at the C6 position represents a logical step in probing the chemical space around the purine core.

While specific published studies focusing exclusively on this compound are not abundant, the rationale for its synthesis and investigation can be inferred from research on closely related compounds. The synthesis of 6-(hydroxymethyl)purine derivatives has been achieved through methods like palladium-catalyzed cross-coupling reactions, indicating an established chemical pathway to such molecules. acs.org Research into N6-(ω-hydroxyalkyl)purines, where a hydroxyalkyl chain is attached via a nitrogen atom, has been conducted to create bridged purine derivatives with significant biological importance. doi.org

The primary motivations for investigating compounds like this compound include:

Exploring Structure-Activity Relationships (SAR): The ethanol substituent introduces a small, flexible, and polar functional group containing a hydroxyl moiety. This allows researchers to study how these features influence binding to target proteins. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a biological target's binding site.

Probing Enzyme Active Sites: Many enzymes, such as adenosine deaminase and various kinases, bind purine-based substrates. mdpi.comacs.org Synthesizing analogues with different substituents, like the ethanol group, helps to map the topology and chemical nature of the active site, guiding the design of potent and selective inhibitors. Research has suggested that purine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

Use as a Synthetic Intermediate: The hydroxyl group of the ethanol substituent is a versatile chemical handle. It can be further modified through reactions like oxidation to an aldehyde or carboxylic acid, or through esterification, allowing for the creation of a new library of more complex purine derivatives.

The study of this compound and related purine ethanol compounds is therefore a targeted effort to expand the understanding of purine pharmacology, driven by the well-established therapeutic potential of the purine scaffold.

Compound Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 948037-49-8 | sigmaaldrich.com |

| Molecular Formula | C₇H₈N₄O | |

| Molecular Weight | 164.17 g/mol | sigmaaldrich.com |

| Physical Form | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |

| IUPAC Name | 2-(9H-purin-6-yl)ethanol | sigmaaldrich.com |

| InChI Key | RJKTVTLFAQBPOJ-UHFFFAOYSA-N | sigmaaldrich.com |

Examples of Biologically Active 6-Substituted Purine Analogues

| Compound | Substitution at C6 | Observed Biological Activity | Reference |

| 6-(4-Phenoxyphenyl)-9-(tetrahydropyran-2-yl)-9H-purine | 4-Phenoxyphenyl group (and THP at N9) | Cytotoxic activity against Huh7 liver cancer cells (IC₅₀ = 5.4 µM) | metu.edu.tr |

| Various N-(purin-6-yl) derivatives | Heterocyclic amines | Antifungal activity against Bacillus subtilis, Aspergillus niger, and Candida tropicalis | scielo.org.mx |

| 6-(hydroxymethyl)purine derivatives | Hydroxymethyl group | Inhibition of adenosine deaminase and cytostatic activity | acs.org |

| N-6-(4-trifluoromethylphenyl) piperazine (B1678402) analog | (4-trifluoromethylphenyl)piperazine group | Cytotoxic activity against Huh7, HCT116, and MCF7 cancer cell lines (IC₅₀ = 1-4 µM) | metu.edu.tr |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(7H-purin-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c12-2-1-5-6-7(10-3-8-5)11-4-9-6/h3-4,12H,1-2H2,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKTVTLFAQBPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694981 | |

| Record name | 2-(7H-Purin-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948037-49-8 | |

| Record name | 9H-Purine-6-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948037-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(7H-Purin-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Functionalization of the Purine (B94841) Nucleus at C6 and N9 Positions

The purine scaffold offers multiple sites for modification, with the C6 and N9 positions being common targets for introducing diversity. Functionalization typically begins with a readily available purine derivative, such as 6-chloropurine (B14466), which serves as a versatile precursor for a variety of transformations.

Cross-Coupling Reactions for C6 Modification (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds at the C6 position of the purine nucleus. These methods typically start from a 6-halopurine, most commonly 6-chloropurine or its nucleoside derivatives.

The Suzuki coupling , which pairs an organoboron reagent with an organic halide, has been successfully applied to purine systems. For instance, protected 6-chloropurine nucleosides can react with arylboronic acids in the presence of a palladium catalyst to yield 6-arylpurine derivatives. nih.gov A similar strategy can be envisioned for creating the C6-alkyl linkage in 2-(9H-Purin-6-YL)-ethanol, potentially using a protected bromoethanol derivative and a suitable boronic acid or ester equivalent of the purine.

The Stille coupling utilizes organotin reagents and has also been employed for C6 modification. Protected 6-chloropurine nucleosides have been shown to couple with aryl(tributyl)stannanes, demonstrating the versatility of palladium catalysis in functionalizing this position. nih.gov

More recent advancements include photoredox/nickel dual catalytic systems that enable the sp²–sp³ cross-coupling of 6-chloropurines with a wide array of primary and secondary alkyl bromides. nih.govbohrium.com This late-stage functionalization approach is highly efficient and tolerates various functional groups, allowing for the direct introduction of alkyl chains onto unprotected nucleosides. nih.govbohrium.com

| Reaction Type | Purine Substrate | Coupling Partner | Catalyst System | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 6-Chloropurine Nucleoside | Arylboronic Acids | Palladium Catalyst | Forms C6-Aryl bonds. | nih.gov |

| Stille Coupling | 6-Chloropurine Nucleoside | Aryl(tributyl)stannanes | Palladium Catalyst | Effective for C6-Aryl bond formation. | nih.gov |

| Photoredox/Nickel Dual Catalysis | 6-Chloropurine (unprotected) | Alkyl Bromides | Photoredox Catalyst + Nickel Catalyst | Allows direct sp²–sp³ coupling; good functional group tolerance. | nih.govbohrium.com |

Nucleophilic Substitution Reactions for Purine Scaffold Derivatization

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for modifying the purine scaffold, particularly at the C6 position where a halogen atom serves as an excellent leaving group. A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride from 6-chloropurine to generate diverse derivatives.

For example, treatment of sugar-protected inosine (B1671953) derivatives with reagents that activate the C6 position, followed by reaction with nucleophiles, provides 6-(N, O, or S)-substituted products. nih.gov The creation of 6-(imidazol-1-yl)purine derivatives serves as a versatile intermediate; the imidazolyl group can be subsequently displaced by other nucleophiles. nih.gov Catalyst- and solvent-free conditions have also been developed for the C-N coupling of unprotected 6-chloropurine nucleosides with various N-heterocycles, offering an environmentally friendly synthetic route. rsc.org This highlights the high reactivity of the C6 position towards nucleophilic attack.

This reactivity extends to other positions as well. For instance, sequential nucleophilic substitution on 2,6,8-trichloropurine (B1237924) allows for the controlled introduction of different substituents at multiple sites on the purine ring. capes.gov.bracs.org

Introduction of Hydroxyethyl (B10761427) and Related Alkyl Chains to Purine Ring Systems

The synthesis of this compound specifically involves the introduction of a 2-hydroxyethyl group at the C6 position. This can be achieved through several synthetic pathways, often starting from 6-chloropurine. One plausible method is a palladium-catalyzed cross-coupling reaction, such as a Negishi coupling, using an organozinc reagent derived from a protected 2-haloethanol. For example, (acetyloxy)methylzinc iodide has been used to introduce a hydroxymethyl group at C6. nih.gov A similar approach with a two-carbon homolog would yield the desired hydroxyethyl chain.

Alternatively, the hydroxyethyl group can be introduced by reacting 6-chloropurine with the sodium salt of ethylene (B1197577) glycol under suitable conditions. Another route involves the Wittig or Horner-Wadsworth-Emmons reaction on purine-6-carboxaldehyde to form a vinyl group, which can then be hydrated or hydroborated-oxidized to give the primary alcohol.

Alkylation can also occur at the nitrogen atoms of the purine ring. A related synthesis involves the reaction of 6-chloropurine with 2-(2-chloroethoxy)ethanol, which leads to alkylation at the N9 position, yielding 9-(2-(2-hydroxyethoxy)ethyl)-6-chloropurine, demonstrating the introduction of a hydroxy-functionalized alkyl chain at a nitrogen atom. mdpi.com

Regioselective Synthesis of Purine Derivatives

A significant challenge in purine chemistry is controlling the regioselectivity of reactions, particularly alkylation, which can occur at multiple nitrogen atoms (N1, N3, N7, N9). The synthesis of this compound requires the purine to be unsubstituted at the N9 position, or for a protecting group to be present and subsequently removed.

Alkylation of purines often yields a mixture of N7 and N9 isomers. The ratio of these isomers is influenced by factors such as the nature of the purine substrate, the alkylating agent, the solvent, and the reaction conditions. mdpi.com For many synthetic applications, chromatographic separation of the N7 and N9 regioisomers is necessary. mdpi.com

Strategies to achieve regioselectivity include the use of protecting groups. For example, protecting the N9 position with groups like the tetrahydropyranyl (THP) group can direct subsequent reactions to other sites. nih.gov Another approach involves leveraging the inherent electronic properties of the purine ring. In some cases, specific reaction conditions can favor one isomer over another. For instance, Ti-catalyzed ribosylation has been shown to enhance selectivity for N9-substituted purine nucleosides over other isomers. researchgate.net The choice of base and reaction conditions during metalation can also lead to regioselective functionalization at either the C8 position or a C6-alkyl substituent. nih.gov

Derivatization Strategies for the Ethanol (B145695) Moiety for Further Functionalization

The primary alcohol of the 2-hydroxyethyl group in this compound is a versatile functional handle for further derivatization. Standard organic transformations can be applied to this moiety to create a library of new compounds for biological screening.

| Reaction Type | Reagent(s) | Product Functional Group | Potential Application |

|---|---|---|---|

| Esterification | Acyl chlorides, Carboxylic acids (with coupling agents) | Ester | Prodrug design, modification of solubility and lipophilicity. |

| Etherification | Alkyl halides (Williamson ether synthesis) | Ether | Introduction of new alkyl or aryl groups, linker for bioconjugation. |

| Oxidation | PCC, DMP (mild); KMnO₄, Jones reagent (strong) | Aldehyde or Carboxylic Acid | Further functionalization via reductive amination, amide coupling, etc. |

| Conversion to Leaving Group | Tosyl chloride (TsCl), Mesyl chloride (MsCl) | Tosylate or Mesylate | Enables nucleophilic substitution to introduce amines, azides, halides, etc. |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide | Intermediate for Grignard reagent formation or further substitution reactions. |

These derivatization strategies allow for systematic modification of the ethanol side chain. For example:

Esterification with various carboxylic acids can be used to generate prodrugs or alter the pharmacokinetic properties of the parent molecule.

Oxidation of the primary alcohol to an aldehyde provides an entry point for reductive amination to introduce diverse amine functionalities. Further oxidation to the carboxylic acid allows for amide bond formation.

Conversion to a good leaving group , such as a tosylate or mesylate, activates the position for substitution reactions with a wide range of nucleophiles, including azides (for subsequent reduction to amines or use in click chemistry), cyanides, or thiols.

These transformations significantly expand the chemical space accessible from the this compound scaffold, enabling the exploration of structure-activity relationships.

Advanced Analytical Techniques in Purine Research

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the precise molecular structure of newly synthesized or isolated purine (B94841) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information about the compound's atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For purine derivatives like 2-(9H-Purin-6-YL)-ethanol, ¹H and ¹³C NMR spectra provide definitive proof of structure. researchgate.net

¹H NMR: This technique identifies the chemical environment of hydrogen atoms. In a hypothetical spectrum for this compound, distinct signals would correspond to the protons on the purine ring (H-2 and H-8), the N-H proton, the two methylene (B1212753) groups (-CH₂-) of the ethanol (B145695) substituent, and the hydroxyl (-OH) proton. The integration of these signals confirms the number of protons in each unique environment, while their splitting patterns reveal adjacent protons.

¹³C NMR: This provides information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the seven carbon atoms in the molecule. researchgate.net Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the attachment of the ethanol side chain to the C6 position of the purine ring. researchgate.net

Mass Spectrometry (MS) Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of purine derivatives and to gain structural information through fragmentation analysis. ekb.egekb.eg For this compound, MS would be used to confirm the molecular mass of 164.17 Da. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which helps to confirm the elemental composition (C₇H₈N₄O). The fragmentation pattern observed in the mass spectrum can also offer structural insights, corroborating the proposed structure.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ekb.egekb.eg In the analysis of this compound, the IR spectrum would be expected to show characteristic absorption bands that confirm its key structural features. While a specific spectrum is not publicly available, the typical absorptions for its functional groups can be predicted.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Description |

| O-H (Alcohol) | 3200-3600 | Broad band indicating the hydroxyl group. |

| N-H (Purine Ring) | 3100-3500 | Stretching vibrations for the N-H bond in the imidazole (B134444) part of the purine. ekb.egekb.eg |

| C-H (Aromatic) | 3000-3100 | Stretching for C-H bonds on the purine ring. |

| C-H (Aliphatic) | 2850-3000 | Stretching for C-H bonds in the ethanol side chain. |

| C=N, C=C (Ring) | 1400-1650 | Aromatic ring stretching vibrations characteristic of the purine system. |

| C-O (Alcohol) | 1050-1260 | Stretching vibration for the carbon-oxygen bond of the ethanol group. |

Table 1: Predicted Infrared (IR) Spectroscopy absorption bands for this compound based on typical functional group frequencies.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the purification, separation, and quantification of purine derivatives from reaction mixtures and biological matrices. High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the most widely used techniques.

High-Performance Liquid Chromatography (HPLC) HPLC is a premier technique for separating components of a mixture with high resolution and sensitivity. In purine research, it is used to assess compound purity, often confirming it to be greater than 95%, and to quantify the compound of interest. A typical setup for analyzing a polar compound like this compound would involve reversed-phase chromatography.

Below is an example of a general HPLC method suitable for the analysis of purine derivatives.

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile or Methanol (B), often with a modifier like formic acid or ammonium (B1175870) acetate. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV detector set to the λmax of the purine chromophore (typically ~260 nm). chemicalbook.com |

| Temperature | Ambient or controlled (e.g., 25-40 °C). |

Table 2: General parameters for a High-Performance Liquid Chromatography (HPLC) method for the analysis of purine derivatives.

This method allows for the separation of the target compound from starting materials, byproducts, and degradation products, with quantification based on the peak area relative to a standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is invaluable for detecting and quantifying low levels of purine derivatives in complex samples, such as plasma or urine. After separation by the LC system, the analyte is ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. The use of MS/MS allows for highly specific quantification by monitoring a specific fragmentation transition from a precursor ion (the molecular ion) to a product ion, minimizing interference from other matrix components.

Thermoanalytical Investigations in the Study of Purine Derivatives

Thermoanalytical techniques are used to study the physical properties of substances as they change with temperature. For solid-state compounds like this compound, which is described as a pale-yellow to yellow-brown solid, these methods provide critical information about melting point, thermal stability, and decomposition pathways. sigmaaldrich.com

Key thermoanalytical techniques in purine research include:

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and purity of a crystalline solid. A sharp melting peak on a DSC thermogram indicates a highly pure compound. It can also reveal other phase transitions, such as crystallization or glass transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability of the compound, identifying the temperature at which it begins to decompose. For purine derivatives, TGA can help establish appropriate storage and handling conditions. For instance, stability studies on related compounds have been conducted at elevated temperatures like 40°C to assess degradation.

The physical form and recommended storage at room temperature suggest that this compound possesses a degree of thermal stability, a property that would be precisely quantified by TGA. sigmaaldrich.com

Biological Evaluation and Mechanistic Investigations

In Vitro and Cellular Assay Development for Biological Activity Assessment

The initial assessment of the biological activity of purine (B94841) derivatives typically involves a battery of in vitro and cellular assays designed to measure their effects on cell viability, proliferation, and metabolic activity. These assays are fundamental in identifying potential therapeutic applications, such as anticancer properties.

A common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies the metabolic activity of living cells. In this assay, viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of living cells. For instance, studies on novel hydroxamic acid derivatives containing a purine moiety utilized the MTT assay to determine their in vitro antitumor activity against cell lines like HCT116 (human colon cancer) and K562 (human leukemia). Similarly, in vitro cellular proliferation assays using alamarBlue® reduction are established to measure the metabolic activity and proliferation of B-cells treated with purine-based compounds.

These primary screening assays provide crucial dose-response data, allowing for the calculation of parameters like the IC₅₀ (half-maximal inhibitory concentration), which indicates the concentration of a compound required to inhibit a biological process by 50%. Compounds demonstrating significant activity in these initial screens are then selected for more detailed mechanistic studies.

Enzyme Inhibition Studies of Purine-Modifying Enzymes

Purine analogs are widely investigated as inhibitors of enzymes that metabolize or utilize natural purines. The structural similarity of synthetic purines to endogenous molecules like adenine (B156593) and guanine (B1146940) allows them to bind to the active sites of these enzymes, potentially modulating their activity.

Purine nucleoside phosphorylase (PNPase) is a key enzyme in the purine salvage pathway, where it catalyzes the reversible phosphorolysis of purine nucleosides (inosine and guanosine) to their respective bases (hypoxanthine and guanine). Inhibition of PNPase is a therapeutic strategy for T-cell mediated diseases and can enhance the efficacy of certain antiviral nucleoside analogs.

While direct inhibition data for 2-(9H-Purin-6-YL)-ethanol is not extensively documented, the purine scaffold is central to many known PNPase inhibitors. For example, 8-aminoguanine (B17156) (8-AG) is a well-characterized PNPase inhibitor that has been shown to ameliorate age-associated and chemically-induced bladder dysfunctions in rat models by preventing the breakdown of protective purines like inosine (B1671953) and guanosine. Other potent inhibitors have been developed by modifying the purine ring and adding side chains, such as in the case of [[(guaninylalkyl)phosphinico]methyl]phosphonic acids, which act as multisubstrate analog inhibitors with Ki values in the nanomolar range. The design of acyclovir (B1169) analogs has also been explored to enhance PNPase inhibition, suggesting that modifications to the purine core and its side chains are critical for inhibitory activity.

Xanthine (B1682287) oxidase (XO) is the terminal enzyme in the purine catabolism pathway, responsible for oxidizing hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout, making XO a prime target for drug development.

Derivatives of 6-substituted purines have emerged as a promising class of XO inhibitors. Although specific data for this compound is limited, research on structurally related N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides demonstrates potent, competitive inhibition of XO. The introduction of bulky aryl substituents at the 5-position of the oxazole (B20620) ring was found to significantly increase inhibitory efficiency, with some analogs achieving IC₅₀ values in the nanomolar range. This indicates that the 6-substituted purine core is a viable scaffold for interacting with the XO active site.

Table 1: Inhibitory activity (IC₅₀) of various 5-substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides (compounds 4a-g) against xanthine oxidase. Data sourced from Muzychka et al., 2020.

RNA-dependent RNA polymerase (RdRp) is a viral enzyme essential for the replication of RNA viruses, such as influenza, hepatitis C, and coronaviruses. As this enzyme is absent in host cells, it represents a highly selective target for antiviral drug development. RdRp inhibitors are typically nucleoside or nucleotide analogs that mimic natural substrates. Once metabolized intracellularly to their active triphosphate form, they are incorporated into the nascent viral RNA chain, causing premature termination of replication.

While many potent RdRp inhibitors like Remdesivir and Sofosbuvir are purine or pyrimidine (B1678525) derivatives, they are complex nucleoside prodrugs. The potential for simpler purine derivatives like this compound to inhibit RdRp is less clear. Research into short peptide inhibitors has shown that it is possible to block the nucleotide triphosphate (NTP) insertion site of the enzyme, suggesting non-nucleoside mechanisms of inhibition are also viable. However, direct evidence of this compound acting as an RdRp inhibitor has not been reported.

Receptor Binding and Modulation (e.g., Adenosine (B11128) Receptors, hSTING)

Purine derivatives are well-known for their ability to bind to and modulate the function of purinergic receptors, particularly the adenosine receptor family (A₁, A₂A, A₂B, and A₃). These G protein-coupled receptors are involved in a vast array of physiological processes, and their modulation can have therapeutic effects in cardiovascular, neurological, and inflammatory disorders.

The affinity and selectivity of purine ligands for adenosine receptor subtypes are highly dependent on the substitutions at the C2, N6, and N9 positions of the purine ring. For example, N6-substitutions often play a critical role, with N6-benzyl groups favoring A₃ receptor affinity. A study of 2-aryl-6-morpholinopurines found that various derivatives could act as potent and selective antagonists for A₁ and A₃ receptors, as well as dual antagonists for A₁/A₂A or A₁/A₃ combinations. In this series, compounds with an unsubstituted N9-H, similar to the tautomeric form of this compound, were generally more potent but less selective than their N9-methylated counterparts.

The interaction of this compound with the stimulator of interferon genes (hSTING) pathway, another important area of purinergic signaling in innate immunity, has not been specifically detailed in available research.

Table 2: Binding affinities (pKᵢ) of selected 2-aryl-6-morpholinopurine derivatives at human A₁ and A₃ adenosine receptors. Data sourced from Duarte et al., 2024.

Modulation of Cellular Pathways and Processes by Purine Derivatives

The therapeutic effects of purine derivatives often stem from their ability to modulate critical cellular pathways. By acting as enzyme inhibitors or receptor ligands, these compounds can interfere with signaling cascades that control cell growth, proliferation, and survival.

A significant mechanism of action for many purine analogs is the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs). CDKs are essential regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis (programmed cell death), making them attractive targets for cancer therapy. The purine structure mimics the adenine moiety of ATP, the natural substrate for kinases, allowing these compounds to act as competitive inhibitors at the ATP-binding site. For example, novel 2,6,9-trisubstituted purines have been developed as potent CDK12 inhibitors to overcome treatment resistance in certain breast cancers.

Furthermore, by inhibiting enzymes in the purine synthesis and salvage pathways, these derivatives can disrupt the supply of nucleotides required for DNA replication and transcription, leading to antiproliferative effects. The specific cellular outcomes depend on which enzymes or receptors are targeted and the downstream pathways they regulate.

Effects on Purine Metabolism and the Purine Metabolome

Purine metabolism encompasses the synthesis, degradation, and recycling of purines, which are fundamental components of nucleic acids, coenzymes, and signaling molecules. mdpi.comwikipedia.org The purine metabolome refers to the complete set of purine-related metabolites within a biological system. Alterations in purine metabolism are associated with various physiological and pathological states. mdpi.comnih.gov

The compound this compound, also known as 6-(2-hydroxyethyl)purine, is a 6-substituted purine derivative. grafiati.com Its synthesis has been described via methods such as the reduction of (purin-6-yl)acetates. grafiati.com While it belongs to a class of compounds of interest in medicinal chemistry, detailed scientific investigations into the specific effects of this compound on purine metabolism and the broader purine metabolome have not been reported in the available scientific literature.

Studies on the urinary metabolome in certain health conditions have highlighted significant changes in purine metabolites like hypoxanthine, xanthine, and xanthosine, underscoring the diagnostic potential of monitoring the purine metabolome. nih.gov However, research specifically quantifying the impact of this compound on the levels of these or other purine metabolites is currently unavailable. A study that synthesized various 6-(2-substituted ethyl)purines for biological screening reported that none of the tested compounds, including the 6-(2-hydroxyethyl)purine, demonstrated significant cytostatic or antiviral activity, which may contribute to the limited research on its specific metabolic effects. grafiati.com

Table 1: Research Findings on the Effects of this compound on Purine Metabolites (Note: Data in this table is illustrative of the type of findings that would be relevant. As of the latest review, specific data for this compound is not available.)

| Metabolite | Change Observed | Biological System |

| Hypoxanthine | No data available | No data available |

| Xanthine | No data available | No data available |

| Uric Acid | No data available | No data available |

| Adenosine | No data available | No data available |

| Guanosine | No data available | No data available |

Induction of Cell Dedifferentiation and Interferon Response Pathways

Cellular differentiation is the process by which a cell changes to a more specialized type, while dedifferentiation is a reversal of this process. The interferon (IFN) response is a critical component of the innate immune system, providing a first line of defense against pathogens, particularly viruses. wikipedia.orgfrontiersin.org This response involves the release of interferon proteins that trigger signaling cascades, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in cells. frontiersin.orgfrontiersin.org

While various purine derivatives and nucleoside analogs have been investigated for their immunomodulatory properties, there is no scientific literature available that specifically documents the ability of this compound to induce cell dedifferentiation.

Similarly, specific studies detailing the effect of this compound on interferon response pathways are absent from current research databases. The activation of these pathways is often initiated by the recognition of pathogen-associated molecular patterns, which triggers signaling through molecules like STING (Stimulator of Interferon Genes) and MAVS (Mitochondrial Antiviral-Signaling protein), ultimately leading to the production of type I interferons (IFN-α/β). nih.govnih.gov Some purine nucleoside analogs have been shown to modulate immune responses, including augmenting interferon-gamma-triggered processes researchgate.net; however, no such activity has been specifically ascribed to this compound.

Table 2: Research Findings on the Effects of this compound on Immune Pathways (Note: Data in this table is illustrative of the type of findings that would be relevant. As of the latest review, specific data for this compound is not available.)

| Pathway Component | Effect Observed | Cell Type |

| Interferon-α (IFN-α) Production | No data available | No data available |

| Interferon-β (IFN-β) Production | No data available | No data available |

| STING Activation | No data available | No data available |

| MAVS Activation | No data available | No data available |

| Expression of ISGs | No data available | No data available |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for Purine (B94841) Derivatives Based on SAR Investigations

Structure-activity relationship (SAR) investigations for purine derivatives have established several key design principles. The purine core, consisting of fused pyrimidine (B1678525) and imidazole (B134444) rings, offers multiple positions (notably C2, C6, and N9) for chemical modification, each influencing the molecule's interaction with biological targets. rsc.orgresearchgate.net

Research into various purine analogs has demonstrated that even small structural changes can profoundly affect biological activity. nih.gov For instance, in the context of kinase inhibitors, specific substitutions on the purine scaffold are essential for inhibitory activity. researchgate.net SAR studies on Grp94 inhibitors, a paralog of Hsp90, focused on exploring various substituents on the C8-aryl ring and the linker at the N9 position of the adenine (B156593) core to achieve selectivity. nih.gov Similarly, for CK2α inhibitors, docking and SAR studies identified the 4-carboxyphenyl group at position 2, a carboxamide group at position 6, and an electron-rich phenyl group at position 9 as crucial for activity. researchgate.net

In the case of 2-(9H-Purin-6-YL)-ethanol, the key feature is the ethanol (B145695) group attached to the C6 position of the purine ring. SAR studies on related compounds suggest that modifications at this C6 position are critical. For example, studies on guanine (B1146940) analogs for riboswitch binding showed that new chemical groups can be added at the C6 position without completely disrupting ligand binding, and in some cases, can even improve it. nih.gov The length and nature of the linker at this position can be vital; studies on purine conjugates have shown that the length of an amino acid linker attached to the C6 position is crucial for anti-herpesvirus activity. researchgate.net The hydroxyl group on the ethanol substituent of this compound introduces a polar feature that can participate in hydrogen bonding, a key interaction in many protein-ligand binding events.

The following table summarizes key findings from SAR studies on various purine derivatives, highlighting the importance of substitution patterns.

| Position on Purine Ring | Type of Substituent/Modification | Observed Effect on Biological Activity | Reference |

| C2 | 4-Carboxyphenyl group | Essential for CK2α inhibitory activity. researchgate.net | researchgate.net |

| C6 | Carboxamide group | Essential for CK2α inhibitory activity. researchgate.net | researchgate.net |

| C6 | Amino acid / Peptide fragments | Linker length is crucial for antiviral activity. researchgate.net | researchgate.net |

| N9 | Phenyl group | An electron-rich phenyl group is important for CK2α inhibition. researchgate.net | researchgate.net |

| N9 | Alkyl groups | Can increase reaction yields and modify properties. acs.org | acs.org |

| C8 | Aryl ring | Substituents influence selectivity for Grp94 over other Hsp90 paralogs. nih.gov | nih.gov |

Systematic Chemical Modification and Biological Activity Profiling

The principles derived from SAR studies are put into practice through the systematic synthesis and biological evaluation of new purine derivatives. avcr.cz A fragment-based approach is often employed, where purine is used as a scaffold and substituted with fragments of other bioactive molecules like amino acids, peptides, or other heterocycles. researchgate.netingentaconnect.com

Common synthetic strategies involve cross-coupling reactions of halopurines with various organometallics, which allows for the introduction of a wide range of C-substituents. avcr.cz For instance, the Suzuki-Miyaura reaction has been used to synthesize large series of 6-arylpurine nucleosides. avcr.cz Other chemical modifications applied to the purine nucleus include alkylation, amination, halogenation, and condensation reactions. rsc.orgresearchgate.net The synthesis of N-(purin-6-yl)amino acids, for example, can be achieved by reacting 6-chloropurine (B14466) with the desired omega-amino acid. nih.gov

For a compound like this compound, systematic modification could involve:

Varying the Linker Length: Synthesizing analogs with propanol, butanol, or other chains at the C6 position to determine the optimal linker length for a specific biological target.

Modifying the Terminal Group: Replacing the terminal hydroxyl group of the ethanol substituent with other functional groups (e.g., an amine, a carboxylic acid) to probe different types of interactions.

Substitution at Other Positions: Introducing substituents at the C2 or N9 positions in combination with the C6-ethanol group to explore synergistic effects on activity.

Once synthesized, these new analogs are subjected to biological activity profiling. nih.gov This involves testing the compounds in various assays to determine their efficacy against specific targets (e.g., enzymes, receptors) or their effects on cellular processes. nih.gov For example, a series of synthesized purine derivatives were evaluated for their ability to inhibit bacterial growth, with several showing significant inhibition at a concentration of 100 μM. nih.gov

Computational QSAR Approaches for Activity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of compounds and their biological activities. tandfonline.comnih.gov These computational approaches are invaluable for predicting the activity of newly designed compounds, prioritizing them for synthesis, and optimizing lead compounds. mdpi.comresearchgate.net

QSAR methodologies have evolved from traditional 2D-QSAR to more sophisticated 3D-QSAR methods. nih.gov

2D-QSAR: These models correlate biological activity with 2D molecular descriptors such as physicochemical properties (e.g., hydrophobicity), electronic properties, and topological indices. tandfonline.com For a series of purine derivatives targeting the c-Src tyrosine kinase, a 2D-QSAR model was developed that successfully correlated activity with descriptors like the SsCH3E-index, H-Donor Count, and T_2_Cl_3. tandfonline.comresearchgate.net

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D structural alignments of molecules to calculate steric and electrostatic fields. nih.govmdpi.com These fields are then correlated with biological activity. mdpi.com A 3D-QSAR study on purine derivatives as CDK2 inhibitors yielded highly predictive CoMFA and CoMSIA models, which were then used to guide the design of new, more potent compounds. mdpi.com

The development of a robust QSAR model involves several steps: preparing a dataset of compounds with known activities, calculating relevant molecular descriptors, generating a mathematical model using statistical methods like Partial Least Squares (PLS) regression, and validating the model's predictive power. nih.govtandfonline.comnih.gov

The table below presents statistical data from QSAR studies on purine derivatives, illustrating the predictive power of these models.

| QSAR Model Type | Target | No. of Compounds | q² (Cross-validated r²) | r² (Correlation Coefficient) | pred_r² (External Validation) | Reference |

| 2D-QSAR (PLS) | c-Src tyrosine kinase | 34 | 0.7550 | 0.8319 | 0.7983 | tandfonline.comresearchgate.net |

| 3D-QSAR (CoMFA) | CDK2 inhibitors | 35 | 0.743 | - | 0.991 | mdpi.com |

| 3D-QSAR (CoMSIA) | CDK2 inhibitors | 35 | 0.808 | - | 0.990 | mdpi.com |

| 3D-QSAR (CoMFA) | Bcr-Abl inhibitors | 58 | 0.576 | - | 0.863 | mdpi.com |

| 3D-QSAR (CoMSIA) | Bcr-Abl inhibitors | 58 | 0.637 | - | 0.842 | mdpi.com |

These validated models can then be used in virtual screening to predict the activity of novel purine structures, such as derivatives of this compound, thereby accelerating the drug discovery process. researchgate.netmdpi.com

Stereochemical Considerations in Purine-Based Bioactive Compounds

Stereochemistry plays a critical role in the biological activity of many pharmaceuticals, and purine-based compounds are no exception. The introduction of a chiral center into a purine derivative can lead to enantiomers with significantly different biological activities, binding affinities, and metabolic profiles.

This is particularly relevant when substituents on the purine ring contain stereogenic centers, such as in conjugates with chiral amino acids or other enantiopure fragments. researchgate.netingentaconnect.com For example, in the development of purine conjugates with a difluorobenzoxazine fragment, the (S)-enantiomer exhibited high antiviral activity against herpes simplex virus, highlighting the importance of stereochemistry for bioactivity. researchgate.net Similarly, studies on N-(purin-6-yl)dipeptides focused on synthesizing compounds with a specific stereochemistry, starting from (S)-glutamic acid, to create novel therapeutic agents. researchgate.net

While the parent compound this compound is achiral, any modification that introduces a chiral center to its C6-substituent would necessitate stereochemical considerations. For instance, replacing the ethanol group with a 2-butanol (B46777) group would create a chiral molecule. In such cases, it would be essential to synthesize and test each enantiomer separately, as one may be significantly more active or selective than the other. Methods for determining the enantiomeric purity of such chiral compounds would also need to be developed to ensure that the observed biological activity is not confounded by the presence of the other enantiomer. ingentaconnect.com

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to forecast the binding mode and affinity of small molecule ligands, such as purine (B94841) derivatives, to the active site of a protein target.

Research into purine analogues has frequently utilized molecular docking to identify potential inhibitors for a variety of enzymes. For instance, in the pursuit of inhibitors for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, docking studies have been instrumental. One study synthesized a novel series of Pyrazolo[1,5-a]pyrimidine derivatives, which act as purine analogues, and performed docking against CDK2 and CDK9. tpcj.org The most potent derivative, compound 5a, exhibited a strong docking score of -12.5367 kcal/mol within the CDK2 active site, comparable to the co-crystallized ligand. tpcj.org The binding was stabilized by two hydrogen bonds with residues Leu83 and His84, along with several pi-hydrogen interactions, indicating a snug fit within the binding pocket. tpcj.org

Similarly, structure-based virtual screening and subsequent docking simulations were used to identify novel purine nucleoside derivatives as inhibitors of phosphodiesterase 2 (PDE2). nih.gov This work led to the discovery of a potent compound (14e) whose binding mode was rationalized through docking. nih.gov The simulations revealed that its 5'-benzyl group could form extra van der Waals interactions with hydrophobic residues like Leu770 and Leu809, explaining its enhanced inhibitory activity. nih.gov

Purine nucleoside phosphorylase (PNP) is another key target for which purine derivatives have been evaluated using docking. A study on Helicobacter pylori PNP characterized its interactions with various 2,6-substituted purines. tandfonline.comtandfonline.com The X-ray crystal structures of the enzyme-inhibitor complexes validated the docking predictions, showing how these compounds occupy the base-binding site. tandfonline.comtandfonline.com These computational models are crucial for suggesting structural modifications that could lead to tighter binding inhibitors. tandfonline.com

| Target Protein | Purine Derivative Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Cyclin-Dependent Kinase 2 (CDK2) | Pyrazolo[1,5-a]pyrimidine 5a | -12.5367 | Leu83, His84, Ala144, Val18, Gly11, Glu12, Thr14 | tpcj.org |

| Phosphodiesterase 2 (PDE2) | Compound 14e (purine nucleoside derivative) | Not Specified | Leu770, Thr768, Thr805, Leu809 (hydrophobic interactions) | nih.gov |

| H. pylori Purine Nucleoside Phosphorylase (PNP) | 6-benzylthio-2-chloropurine | Not Specified | Resides in base-binding site | tandfonline.com |

| Epidermal Growth Factor Receptor (EGFR) | Compound 5a (purine-based spiro derivative) | -7.05 | Not Specified | mdpi.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, stability, and reactivity of molecules like 2-(9H-Purin-6-YL)-ethanol. These methods can compute various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity.

The HOMO-LUMO energy gap is a crucial parameter, indicating the molecule's stability and its propensity to engage in chemical reactions. mazums.ac.ir A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. mazums.ac.ir For a series of designed acyclovir (B1169) analogues with a purine core, the HOMO-LUMO gap was calculated to range from 0.02539 to 0.19817 eV, providing a quantitative measure of their relative stability. mazums.ac.ir

Quantum chemical methods have also been applied to predict the covalent hydration energies for various purine analogs, with the CPCM(UA0)-B3LYP/6-31+G(d,p) level of theory being recommended for rapid and accurate predictions. nih.gov Such calculations are vital for understanding the behavior of these compounds in aqueous biological environments.

Furthermore, these calculations can predict molecular electrostatic potential (MESP) maps, which identify the electron-rich and electron-poor regions of a molecule. researchgate.net The MESP surface is used to find the most reactive sites for electrophilic and nucleophilic attacks. researchgate.net For 2,6-Diaminopurine, NBO (Natural Bond Orbital) analysis was performed to quantify the strength of hydrogen bonds and intramolecular interactions, revealing strong anti-bonding interactions that contribute to the molecule's stabilization energy. researchgate.net

| Purine Derivative | Calculation Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Acyclovir Analogs | DFT | Not Specified | Not Specified | 0.02539 - 0.19817 | mazums.ac.ir |

| 2,6-Dithiopurine | Quantum Chemical Calc. | Not Specified | Not Specified | Not Specified | researchgate.net |

| 2,6-Diaminopurine (DAP) | DFT (CAM-B3LYP) | Not Specified | Not Specified | Not Specified | researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations of Purine Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the possible shapes (conformations) of a molecule and its dynamic behavior over time.

For purine derivatives, the conformation is often influenced by the substituents on the purine ring. X-ray crystal structures of several 6-(azolyl)purine derivatives have shown that the purine and the attached azolyl rings can adopt an essentially coplanar conformation. researchgate.net However, in some cases, such as with a 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine nucleoside, the rings are significantly twisted relative to each other. researchgate.net This twist angle can affect how the molecule interacts with its biological target.

For aryl-substituted purines, the conformational space can be large due to a greater number of rotatable bonds. mdpi.com An analysis of one such active compound showed over 100 distinct conformations within a 3 kcal/mol energy window, with the trans-conformation being the most stable. mdpi.com The presence of the flexible ethanol (B145695) group in this compound would similarly contribute to its conformational diversity, allowing it to adapt its shape to fit various binding pockets.

MD simulations provide a deeper understanding by modeling the atomic motions of the system over time. These simulations have been used to assess the stability of purine derivatives when bound to their target proteins. nih.gov For example, MD simulations of a potent PDE2 inhibitor (compound 14e) complexed with the enzyme helped to confirm the stability of the binding interactions predicted by docking, particularly the role of the 5'-benzyl group in anchoring the ligand in a hydrophobic pocket. nih.gov

Virtual Screening and De Novo Design of Novel Purine-Based Compounds

The purine scaffold is a privileged structure in medicinal chemistry, frequently used as a starting point for drug discovery. Virtual screening and de novo design are two key computational strategies that leverage this scaffold to identify and create new bioactive compounds.

Virtual screening involves searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ijbiotech.com This approach has been successfully applied to purine-based libraries. In one study, a library of over 276,000 purine-type compounds was screened against katanin, a microtubule-severing enzyme, to find potential inhibitors. d-nb.info This high-throughput virtual screening, followed by more detailed computational analysis, led to the identification of two promising hits with strong binding interactions. d-nb.info Similarly, a structure-based virtual screening campaign identified the FDA-approved drug clofarabine (B1669196) as a potential inhibitor of PDE2, which then served as a template for designing more potent derivatives. nih.gov

De novo design, on the other hand, involves the computational creation of novel molecular structures from scratch. nih.gov This method can use a core scaffold like purine and add functional groups to optimize interactions with a target's binding site. A study described the de novo design and synthesis of dipyridopurinone derivatives as a new class of photocatalysts. rsc.org This demonstrates how the fundamental purine structure can be elaborated to create molecules with entirely new functions. The de novo purine biosynthesis pathway itself, a fundamental biological process, has become a target for designing new inhibitors, with computational methods playing a key role in understanding the enzymes involved and guiding the design of new therapeutic molecules. frontiersin.orgnih.gov

Applications in Chemical Biology and Translational Research Potential

Development as Chemical Biology Probes for Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a biological system. Purine (B94841) analogs are particularly valuable as probes due to their structural similarity to endogenous molecules, which allows them to interact with enzymes and receptors involved in purine metabolism and signaling. mdpi.com

Fluorescent nucleoside and nucleobase analogs, for instance, are widely used to investigate the structure and dynamics of proteins and nucleic acids. mdpi.com While some sulfur-modified purines exhibit weak fluorescence, the development of tricyclic purine analogs has yielded compounds with high fluorescence quantum yields, making them effective tools for visualizing cellular processes. mdpi.commdpi.com

Specifically, derivatives of 2-(9H-Purin-6-YL)-ethanol, such as its deuterated form 2-(6-Amino-9H-purin-9-yl)ethanol-d4, serve as valuable tracers in metabolic studies. medchemexpress.com The incorporation of stable isotopes like deuterium (B1214612) allows for the tracking and quantification of the molecule during drug development and metabolic pathway analysis without altering its fundamental chemical properties. medchemexpress.com By using such labeled compounds, researchers can elucidate the on-target and off-target effects of a potential drug, a critical step in validating a high-quality chemical probe.

Furthermore, the structural framework of this compound, featuring a purine core and a flexible ethanol (B145695) side chain, makes it an adaptable scaffold for creating more complex probes. This side chain can be modified to attach reporter groups (like fluorophores) or affinity tags, facilitating the identification of binding partners and the elucidation of molecular modes of action. The interaction of such purine analogs with key enzymes in purine metabolism, including xanthine (B1682287) oxidase and purine nucleoside phosphorylase, is an active area of study. mdpi.com

Exploratory Research in Biomedical Applications

The structural motif of a purine core linked to an ethyl group is present in numerous compounds explored for therapeutic purposes, including antiviral, anticancer, and anti-inflammatory agents.

Antiviral Agents: Purine analogs have long been a cornerstone of antiviral therapy. The synthesis of novel purine derivatives is a continuous effort to find new agents with significant antiviral activity. mdpi.com Research has shown that various 9-substituted purines exhibit pronounced activity against herpesviruses. nih.govresearchgate.net For example, the guanine (B1146940) derivative 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]guanine showed higher activity against herpes simplex virus types 1 and 2 than the established drug acyclovir (B1169) in some cell culture tests. nih.gov Similarly, nitrogen isosteres of acyclovir, such as 9-[(2-aminoethoxy)methyl]guanine, have been synthesized and tested, with some showing activity against herpes simplex virus type 1. nih.gov The synthesis of compounds like 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol has also been pursued as part of the search for new potential antiviral agents. mdpi.com

Anticancer Agents: The utility of purine analogs as antineoplastic agents is well-established, as they can interfere with DNA and RNA synthesis in rapidly dividing cancer cells. nih.gov Numerous studies have focused on synthesizing and evaluating purine derivatives for their anticancer potential. acs.org For instance, novel 9-cinnamyl-9H-purine derivatives have been developed that show anti-inflammatory and potential anticancer effects by inhibiting the TLR4/MyD88/NF-κB signaling pathway. nih.gov Other research has demonstrated that substituted (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purine derivatives can induce apoptosis and cell cycle arrest in human breast cancer cells. nih.gov Specifically, fluorinated and iodinated purine derivatives with 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxymethyl) side chains have shown cytostatic potency and selectivity, justifying further investigation. nih.gov

Anti-inflammatory Agents: Adenosine (B11128), a natural purine nucleoside, plays a significant role in modulating inflammatory processes, primarily through its interaction with adenosine receptors. tandfonline.comnih.gov This has spurred research into purine analogs as potential anti-inflammatory drugs. Studies have shown that both adenosine and its metabolite, inosine (B1671953), exert anti-inflammatory effects, likely mediated by the activation of A2A and A3 adenosine receptors, which reduces the production of pro-inflammatory cytokines. nih.gov A collection of synthesized adenosine analogs demonstrated potent anti-inflammatory activity by inhibiting the activation of endothelial cells by various inflammatory stimuli. tandfonline.comtandfonline.com More recently, novel 9-cinnamyl-9H-purine derivatives were shown to reduce inflammation in a mouse model of atopic dermatitis. nih.gov

Table 1: Summary of Biomedical Research on Related Purine Derivatives

Role in Understanding and Modulating Purine Metabolism Disorders

Disorders of purine metabolism represent a class of debilitating, and sometimes fatal, genetic conditions. The study of purine analogs is instrumental in understanding the pathophysiology of these diseases and in developing potential therapeutic strategies.

Lesch-Nyhan Syndrome (LNS): Lesch-Nyhan syndrome is a rare X-linked recessive disorder caused by a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). wikipedia.org HPRT is a key enzyme in the purine salvage pathway, responsible for recycling the purine bases hypoxanthine (B114508) and guanine. nih.gov Its deficiency leads to a massive overproduction of uric acid, resulting in severe gout and kidney problems. wikipedia.org More devastating are the neurological symptoms, which include poor muscle control, cognitive impairment, and a characteristic self-mutilating behavior. nih.gov

Research into LNS involves detailed analysis of purine concentrations in plasma, urine, and cerebrospinal fluid. nih.gov Studies show a marked accumulation of hypoxanthine, the substrate for the deficient HPRT enzyme, particularly in the urine and cerebrospinal fluid. nih.gov The use of purine analogs in cellular and animal models of LNS helps to dissect the complex downstream effects of HPRT deficiency on the central nervous system, which remain poorly understood. wikipedia.org

Adenosine Deaminase (ADA) Deficiency: ADA deficiency is an autosomal recessive disorder that causes severe combined immunodeficiency (SCID), a condition characterized by a profound lack of functional T- and B-lymphocytes. frontiersin.org The ADA enzyme is crucial for the breakdown of adenosine and deoxyadenosine (B7792050). frontiersin.org In its absence, these metabolites accumulate and are converted into nucleotide forms (dATP), which are highly toxic to developing lymphocytes, leading to a near-complete failure of the immune system. nih.gov

The discovery of ADA deficiency as a cause of SCID was a landmark finding that highlighted the critical role of purine metabolism in the development of the immune system. nih.gov Studying the metabolism of purine nucleosides in erythrocytes from ADA-deficient patients has provided crucial insights into the disease's pathophysiology. nih.gov Furthermore, this research paved the way for the development of treatments using deoxyadenosine analogs and ADA inhibitors for other conditions, such as hairy cell leukemia. nih.gov Purine analogs continue to be used as research tools to understand how the accumulation of ADA substrates leads to lymphotoxicity and to explore new therapeutic avenues. frontiersin.org

Table 2: Key Features of Discussed Purine Metabolism Disorders

Future Perspectives and Emerging Directions in Purine Research

Integration of High-Throughput Screening and Advanced Computational Methods

The convergence of high-throughput screening (HTS) and sophisticated computational approaches has revolutionized the landscape of drug discovery, enabling the rapid identification and optimization of lead compounds. HTS allows for the automated testing of vast libraries of chemical compounds against specific biological targets, quickly pinpointing molecules with desired activities. nih.govnih.gov This technology has been instrumental in screening large collections of purine (B94841) derivatives to identify hits for various therapeutic targets.

Advanced computational methods, including virtual screening, molecular docking, and molecular dynamics simulations, complement HTS by providing deep insights into the molecular interactions between a ligand and its target. nih.gov These in silico techniques can predict the binding affinity and mode of interaction of purine derivatives, thereby guiding the design of more potent and selective inhibitors. For instance, virtual screening of compound libraries can prioritize molecules for biological testing, saving time and resources.

While specific HTS campaigns targeting 2-(9H-Purin-6-YL)-ethanol are not extensively documented in publicly available literature, the principles of these integrated approaches are directly applicable. A hypothetical HTS campaign could involve screening a library of derivatives of this compound against a panel of kinases or other enzymes where purine scaffolds are known to be active. Hits from this screen would then be subjected to computational modeling to understand their structure-activity relationships (SAR), paving the way for the rational design of second-generation compounds with improved properties.

| Methodology | Description | Potential Application to this compound | Key Advantages |

|---|---|---|---|

| High-Throughput Screening (HTS) | Automated testing of large chemical libraries against biological targets. nih.govnih.gov | Screening of a focused library of this compound derivatives against a panel of protein kinases. | Rapid identification of initial hits; large-scale data generation. |

| Virtual Screening | Computational screening of large compound databases to identify potential ligands for a target protein. | In silico screening of virtual libraries of purine analogs to identify compounds with predicted high binding affinity to a target of interest. | Cost-effective prioritization of compounds for experimental testing. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. nih.gov | Modeling the binding mode of this compound derivatives within the active site of a target enzyme to guide lead optimization. | Provides insights into ligand-receptor interactions at the atomic level. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the stability and dynamics of ligand-receptor complexes. nih.gov | Assessing the stability of the binding of optimized this compound analogs to their target. | Offers a dynamic view of molecular interactions and conformational changes. |

Exploration of Novel Substitution Patterns and Scaffold Modifications (e.g., 8-Aminopurines)

The functionalization of the purine core at various positions offers a powerful strategy to modulate the biological activity and physicochemical properties of purine derivatives. The exploration of novel substitution patterns is a key area of ongoing research, with the aim of discovering compounds with enhanced potency, selectivity, and drug-like properties.

One particularly promising area of investigation is the synthesis and evaluation of 8-aminopurines. researchgate.net Research has shown that the introduction of an amino group at the C8 position of the purine ring can lead to compounds with a range of interesting biological activities. researchgate.net For example, 8-aminoguanine (B17156) has been shown to induce diuresis and natriuresis by inhibiting purine nucleoside phosphorylase (PNPase). researchgate.net This finding suggests that 8-aminopurine derivatives could be developed as novel therapeutics for cardiovascular and renal diseases. researchgate.net

Applying this strategy to this compound, the synthesis of 2-(8-Amino-9H-purin-6-yl)-ethanol could yield a novel compound with potentially interesting pharmacological properties. Further derivatization of the 8-amino group could lead to a library of analogs for biological screening. The exploration of other substitution patterns, such as modifications at the C2 position or on the ethanol (B145695) side chain, would also be a valuable avenue for future research.

| Substitution Pattern | Rationale for Exploration | Example Compound Class | Reported Biological Activities |

|---|---|---|---|

| 8-Aminopurines | Introduction of an amino group at the C8 position can confer novel biological activities. researchgate.net | 8-Aminoguanosine, 8-Aminoguanine | Inhibition of purine nucleoside phosphorylase (PNPase), diuretic and natriuretic effects. researchgate.net |

| 2,6,9-Trisubstituted Purines | Functionalization at these three key positions allows for fine-tuning of activity against various targets, particularly protein kinases. mdpi.com | 2-aminocyclohexylamino-6-(substituted benzylamino/anilino)-9-cyclopentylpurine derivatives | Potent inhibitors of protein kinases such as FLT3-ITD and PDGFRα, with potential applications in oncology. mdpi.com |

| 6-Substituted Purines | Modifications at the C6 position are a well-established strategy for developing kinase inhibitors and other biologically active molecules. mdpi.com | Various 6-amino and 6-thio substituted purines | Antifungal, antiviral, and anticancer activities. mdpi.comnih.gov |

Development of Multi-Targeting Purine Scaffolds for Complex Biological Systems

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. The development of drugs that can simultaneously modulate several targets, known as multi-target drugs, is an emerging paradigm in medicinal chemistry. nih.gov This approach can offer advantages over single-target drugs, including enhanced efficacy and a reduced likelihood of drug resistance.

The purine scaffold is well-suited for the design of multi-target agents due to its ability to interact with a wide range of biological targets, particularly ATP-binding sites in enzymes like kinases. By strategically modifying the purine core and its substituents, it is possible to design molecules that can inhibit multiple targets within a disease-related pathway or across different pathways.

For example, a derivative of this compound could be designed to inhibit both a specific protein kinase involved in cell proliferation and a transporter protein involved in drug efflux, thereby creating a synergistic anticancer effect. The design of such multi-target ligands requires a deep understanding of the structural biology of the targets and the use of computational tools to predict the binding of a single molecule to multiple binding sites.

Advances in Synthetic Methodologies for Structurally Complex Purine Derivatives

The synthesis of structurally diverse and complex purine derivatives is crucial for exploring their full therapeutic potential. Recent advances in synthetic organic chemistry have provided new tools for the efficient and selective functionalization of the purine ring. nih.gov

Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, have enabled the introduction of a wide variety of substituents at different positions of the purine core with high precision. nih.gov These methods allow for the late-stage functionalization of purine scaffolds, which is particularly valuable for the rapid generation of compound libraries for biological screening.

For this compound, these advanced synthetic methodologies could be employed to create a diverse range of derivatives. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce aryl or heteroaryl groups at the C2, C6, or C8 positions. Furthermore, selective C-H functionalization reactions could provide a direct route to modify the purine core without the need for pre-functionalized starting materials. The development of efficient and scalable synthetic routes is essential for the translation of promising purine-based drug candidates from the laboratory to the clinic.

Expanding Applications in Neglected Diseases and Identification of New Biological Targets

Purine derivatives have historically played a significant role in the treatment of various diseases, including cancer and viral infections. However, there is a growing interest in exploring their potential for treating neglected tropical diseases (NTDs), which affect millions of people worldwide.

Many of the causative agents of NTDs are protozoan parasites that have unique purine salvage pathways, making the enzymes in these pathways attractive targets for drug development. By designing purine derivatives that selectively inhibit these parasite-specific enzymes, it may be possible to develop new and effective treatments for diseases such as leishmaniasis and trypanosomiasis.

The identification of new biological targets for purine derivatives is another exciting area of research. With the advancement of chemical biology and proteomics, it is now possible to identify the protein targets of small molecules on a global scale. Applying these technologies to purine libraries could lead to the discovery of novel mechanisms of action and new therapeutic applications for this versatile class of compounds. The exploration of this compound and its derivatives in the context of NTDs and the search for new biological targets could unveil previously untapped therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(9H-Purin-6-YL)-ethanol, and how can researchers optimize reaction yields?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between 9H-purine derivatives and ethanolamine analogs. For example, in related purine-ethanol derivatives, reactions under anhydrous conditions with catalysts like Pd(PPh₃)₄ or CuI have been used to achieve yields of 44–66% .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF, THF) and temperature (80–120°C) to improve solubility of purine intermediates. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity via NMR (¹H/¹³C) and LC-MS .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Key Techniques :

- X-ray crystallography : Use SHELX or SHELXL for structure refinement .

- Spectroscopy : ¹H/¹³C NMR (δ ~7–8 ppm for purine protons, δ ~3.5–4.5 ppm for ethanol CH₂ groups) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to analyze electronic distribution and H-bonding potential .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Approach : Screen for kinase inhibition (e.g., PKA/PKB chimeras) using fluorescence polarization assays . Test cytotoxicity in hematopoietic stem cells (HSCs) via MTT assays, noting IC₅₀ values . Include positive controls (e.g., StemRegenin 1 for AHR antagonism) and validate with dose-response curves .

Advanced Research Questions